molecular formula C6H13NO B1299892 (R)-(Piperidin-3-yl)methanol CAS No. 37675-20-0

(R)-(Piperidin-3-yl)methanol

Cat. No. B1299892
CAS RN: 37675-20-0
M. Wt: 115.17 g/mol
InChI Key: VUNPWIPIOOMCPT-ZCFIWIBFSA-N
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Description

Methanol, also known as CH3OH, carbinol, methyl alcohol, wood alcohol, and wood spirit, is the simplest of a long series of organic compounds called alcohols . It consists of a methyl group (CH3) linked with a hydroxy group (OH) .


Synthesis Analysis

Methanol was formerly produced by the destructive distillation of wood. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .


Molecular Structure Analysis

Methanol consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl group, making it the simplest alcohol .


Chemical Reactions Analysis

Methanol can be produced from a mixture of CO2/CO/H2. The kinetics of methanol synthesis from this mixture have been widely studied .


Physical And Chemical Properties Analysis

Methanol is a colorless, fairly volatile liquid with a faintly sweet pungent odor . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been utilized as a precursor in synthesizing various chemically significant compounds. For instance, derivatives like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been synthesized through condensation reactions, showcasing its utility in creating structurally complex molecules. These derivatives are characterized using spectroscopic techniques and X-ray crystallography, providing insights into their molecular structure and conformation (Benakaprasad et al., 2007).

  • Crystal Structure Analysis : The detailed crystal structure of various derivatives has been determined, highlighting the piperidine ring's chair conformation and the surrounding molecular geometry. Such structural insights are crucial for understanding the compound's chemical behavior and its interactions with other molecules (Girish et al., 2008).

Potential Bioactivity

  • Antiproliferative Activity : Several derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. For example, diphenyl(sulphonylpiperidin-4-yl)methanol derivatives have shown promise as antiproliferative agents, indicating the potential for developing new anticancer drugs (Prasad et al., 2010).

  • Antitubercular Activities : Mefloquine derivatives, including those with a piperidin-4-yl methanol moiety, have demonstrated significant anti-tubercular activities. These findings support the exploration of such compounds in developing treatments for tuberculosis (Wardell et al., 2011).

  • Catalytic Applications : The compound has also been used in catalytic reactions, such as the N-alkylation of amines with primary alcohols, showcasing its utility in organic synthesis and potential in industrial applications (Kamiguchi et al., 2007).

Safety And Hazards

Exposure to excessive vapor causes eye irritation, headache, fatigue, and drowsiness. High concentrations can produce central nervous system depression and optic nerve damage . Methanol is toxic and may cause blindness or death if ingested .

Future Directions

The conversion of CO2 to methanol using renewable energy represents a promising path forward . With the development of distributed wind and solar energy, energy generation will gradually decentralize .

properties

IUPAC Name

[(3R)-piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNPWIPIOOMCPT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357382
Record name (R)-(Piperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(Piperidin-3-yl)methanol

CAS RN

37675-20-0
Record name (3R)-3-Piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37675-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(Piperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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